5-Bromo-4-chloro-8-fluoroquinoline

Description

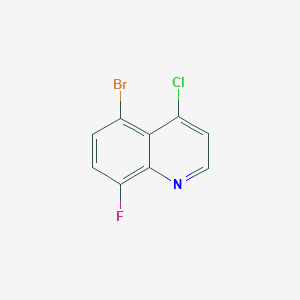

5-Bromo-4-chloro-8-fluoroquinoline is a halogenated quinoline derivative with substitutions at positions 4 (chloro), 5 (bromo), and 8 (fluoro) on the quinoline ring. Halogenated quinolines are widely studied for applications in medicinal chemistry, including antimicrobial and anticancer agents, due to their ability to interact with biological targets like DNA topoisomerases .

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-8-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-5-1-2-7(12)9-8(5)6(11)3-4-13-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLBEBOKQVNTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC=NC2=C1F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-8-fluoroquinoline typically involves halogenation reactions. One common method is the direct fluorination of quinoline derivatives, followed by bromination and chlorination. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-4-chloro-8-fluoroquinoline can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

Cross-Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts and boronic acids under inert atmosphere.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Antibacterial Activity

Overview of Antibacterial Properties

5-Bromo-4-chloro-8-fluoroquinoline exhibits significant antibacterial activity, particularly against Gram-negative and Gram-positive bacteria. Its efficacy is often compared to established fluoroquinolone antibiotics.

Case Studies

- Study on E. coli and Pseudomonas aeruginosa : Research demonstrated that derivatives of this compound showed promising minimum inhibitory concentration (MIC) values against strains of E. coli and Pseudomonas aeruginosa, indicating potential as an effective treatment option for infections caused by these pathogens .

- Resistance Mechanisms : In a study focused on fluoroquinolone resistance, compounds like this compound were tested against engineered strains of bacteria with known resistance mechanisms. The results indicated that modifications to the compound could restore activity against resistant strains, highlighting its potential for overcoming antibiotic resistance .

Drug Development Potential

Hybridization Strategies

The compound serves as a valuable scaffold in the design of new antibacterial agents through hybridization with other pharmacophores. Researchers have synthesized various derivatives that incorporate different functional groups to enhance potency and broaden the spectrum of activity.

Pharmacological Insights

- Mechanism of Action : The mechanism by which this compound exerts its antibacterial effects involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair. This inhibition leads to cell death, making it a target for new antibiotic development .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound involves several chemical reactions:

- The initial step often includes the bromination and chlorination of quinoline derivatives, followed by fluorination processes to introduce the fluorine atom at the 8-position.

| Step | Reaction Conditions | Yield |

|---|---|---|

| Synthesis A | Bromination with bromine in acetic acid | 70% |

| Synthesis B | Chlorination using thionyl chloride | 65% |

| Synthesis C | Fluorination with Selectfluor | 75% |

These methodologies are crucial for producing derivatives with varying biological activities.

Broader Applications

Beyond antibacterial applications, this compound has been explored for:

- Antiviral Activity : Some studies suggest that modifications to the quinoline structure may yield compounds with antiviral properties, opening avenues for research into treatments for viral infections .

- Anticancer Research : The compound's structural characteristics make it a candidate for further exploration in anticancer drug development, particularly in targeting specific cancer cell lines .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-8-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs differ in halogen placement and additional functional groups:

Key Observations :

- Positional Isomerism: The exchange of halogen positions (e.g., 8-Bromo-5-chloroquinoline vs. target compound) alters electron-withdrawing effects and steric accessibility, impacting binding to biological targets.

- Functional Group Additions : The ethyl carboxylate group in enhances solubility and provides a handle for further derivatization.

- Scaffold Differences: Isoquinoline derivatives (e.g., ) exhibit distinct electronic profiles due to the fused benzene ring’s orientation, affecting their interaction with enzymes like kinases.

Biological Activity

5-Bromo-4-chloro-8-fluoroquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique halogenated structure. This compound has garnered attention for its biological activity , particularly in antimicrobial and potential therapeutic applications. This article delves into the various aspects of its biological activity, including mechanisms of action, comparative studies, and case studies that highlight its efficacy against different pathogens.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 260.49 g/mol. The presence of bromine, chlorine, and fluorine atoms at specific positions on the quinoline ring significantly influences its chemical reactivity and biological properties.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an inhibitor of bacterial enzymes, particularly topoisomerases, which are crucial for DNA replication and transcription in prokaryotes. By stabilizing the enzyme-DNA complex, it leads to DNA fragmentation and bacterial cell death .

- Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties against both gram-positive and gram-negative bacteria. The halogen substitutions enhance its binding affinity to biological targets .

Antimicrobial Efficacy

Numerous studies have documented the antimicrobial activity of this compound. Below is a summary of its effectiveness against various pathogens:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 0.25 µg/mL |

| Escherichia coli | Bactericidal | 125 µg/mL |

| Klebsiella pneumoniae | Bactericidal | 15.6 µg/mL |

| Pseudomonas aeruginosa | Bacteriostatic | Notable resistance observed |

| Candida albicans | Antifungal | MIC 62.5 µg/mL |

Case Studies

- Antibacterial Activity Against MRSA : In a study evaluating the efficacy of various quinolines against methicillin-resistant Staphylococcus aureus (MRSA), this compound demonstrated significant potency with an MIC value indicating it was more effective than traditional antibiotics like moxifloxacin .

- Inhibition of Biofilm Formation : Research has shown that this compound effectively reduces biofilm formation in bacterial strains such as MRSA and Enterococcus faecalis, with a reduction percentage exceeding 75% in some cases . This property is particularly important for treating chronic infections where biofilms are prevalent.

- Potential in Drug Resistance : The compound's unique structure suggests a lower potential for developing resistance compared to other fluoroquinolones, making it a candidate for further development in combating drug-resistant infections .

Comparative Analysis with Related Compounds

To understand the distinct biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-4-chloroquinoline | Bromine at position 6 | Different halogen positioning affects reactivity |

| 4-Chloroquinoline | Chlorine at position 4 | Lacks fluorine; different pharmacological profile |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for significant antifungal activity |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-Bromo-4-chloro-8-fluoroquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and fluorination steps on a quinoline core. For example, bromination at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C), while chlorination at the 4-position may require chlorinating agents such as POCl₃. Fluorination at the 8-position often employs HF-based reagents or transition-metal catalysis. Purity (>97%) is ensured via high-performance liquid chromatography (HPLC) or gas chromatography (GC), as noted in catalog entries for structurally similar halogenated quinolines . Storage at 0–6°C is recommended to prevent decomposition .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare chemical shifts of protons and carbons to known analogs (e.g., 4-Bromo-8-methoxyquinoline in ).

- X-ray crystallography : Resolve ambiguities in substitution patterns, as demonstrated in crystallographic studies of related fluoroquinolines .

- Mass spectrometry : Confirm molecular weight (e.g., C₁₀H₅BrClF₃N for analogs in ).

Q. What analytical methods are suitable for assessing the stability of this compound under varying experimental conditions?

- Methodological Answer : Accelerated stability studies under thermal stress (e.g., 40°C, 75% RH) and light exposure can be conducted. Monitor degradation via:

- HPLC/GC : Track purity changes over time .

- TGA/DSC : Analyze thermal decomposition profiles.

- UV-Vis spectroscopy : Detect photodegradation products.

Advanced Research Questions

Q. How can contradictory results in the biological activity of this compound derivatives across studies be systematically resolved?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers.

- Standardized assays : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation times, as discrepancies often arise from methodological heterogeneity.

- Dose-response curves : Quantify activity thresholds and compare with computational predictions (e.g., molecular docking) .

Q. What strategies mitigate electronic effects of the 8-fluoro substituent during derivatization of this compound?

- Methodological Answer : The electron-withdrawing fluorine atom at the 8-position can deactivate the quinoline ring, complicating further functionalization. Strategies include:

- Directed ortho-metallation : Use lithium bases to generate intermediates at specific positions.

- Transition-metal catalysis : Palladium-mediated coupling (e.g., Suzuki-Miyaura) with electron-rich boronic acids to counteract deactivation .

- Computational modeling : DFT studies to predict reactive sites and optimize conditions .

Q. How should researchers design experiments to address contradictions between computational predictions and observed reactivity in halogenated quinolines?

- Methodological Answer :

- Cross-validation : Compare results from multiple computational methods (e.g., DFT vs. molecular dynamics).

- Isotopic labeling : Trace reaction pathways (e.g., using ¹⁸O or deuterated solvents).

- Collaborative peer review : Engage interdisciplinary teams to critique assumptions in simulation parameters .

Data Contradiction and Reproducibility

Q. What frameworks ensure reproducibility in pharmacological studies involving this compound?

- Methodological Answer :

- Pre-registration : Document hypotheses and protocols before experimentation.

- Open data : Share raw spectra, chromatograms, and crystallographic data (e.g., CIF files) via repositories, aligning with open science principles .

- Blinded analysis : Minimize bias in data interpretation .

Safety and Waste Management

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact.

- Ventilation : Use fume hoods for reactions involving volatile halogenating agents.

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for incineration or chemical neutralization .

Structural and Functional Insights

Q. How does the 8-fluoro substituent influence the crystallographic packing of this compound compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s small size and high electronegativity enable tight crystal packing via C–F⋯H or F⋯π interactions. Compare with non-fluorinated analogs (e.g., 4-Bromo-8-methoxyquinoline in ) using X-ray diffraction. Metrics include lattice parameters and Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.